An In-depth Technical Guide to the Chemical Properties of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol, a chiral amino alcohol, stands as a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the cardio-selective β-blocker, (S)-metoprolol. Its intrinsic chirality and versatile functional groups—a primary amine, a secondary alcohol, and a catechol-derived diether moiety—make it a valuable synthon in asymmetric synthesis. This guide provides a comprehensive exploration of its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is fundamental for its application in synthesis and for quality control.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below. These parameters are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | White to off-white solid | General chemical supplier information |
| Melting Point | Data for the (S)-enantiomer is not consistently reported. The related 2-Amino-1-(2,5-dimethoxyphenyl)ethanol has a melting point of 146-150 °C (dec.). | |
| Solubility | Soluble in methanol and ethanol. Solubility in other organic solvents such as dichloromethane is expected but should be experimentally verified. Amino alcohols generally exhibit solubility in polar organic solvents. | General knowledge on amino alcohols |
| Chirality | (S)-enantiomer | |
| InChI Key | WIUFFBGZBFVVDL-QMMMGPOBSA-N | [1] |
| CAS Number | Not consistently available for the (S)-enantiomer. The racemate is 61693-05-8. | [1] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the protons of the ethanolamine side chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying the key functional groups present in the molecule. The presence of O-H and N-H stretching bands is a characteristic feature of amino alcohols.[2]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For amino alcohols, fragmentation often involves cleavage adjacent to the nitrogen and oxygen atoms.
Synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
The enantioselective synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is a critical step in the production of enantiomerically pure pharmaceuticals. The primary strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-amino-3',4'-dimethoxyacetophenone.
Asymmetric Reduction of 2-Amino-3',4'-dimethoxyacetophenone
This method utilizes a chiral catalyst to stereoselectively reduce the ketone to the desired (S)-alcohol. This approach is highly efficient and can provide high enantiomeric excess (ee).
Detailed Experimental Protocol:
This protocol is a representative procedure for the asymmetric reduction of an α-amino ketone.[3]
-
Catalyst Preparation (in situ): In a flame-dried, argon-purged reaction vessel, dissolve the chiral ruthenium-diamine-diphosphine complex (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) in an appropriate solvent such as isopropanol.
-
Reaction Setup: To this catalyst solution, add the substrate, 2-amino-3',4'-dimethoxyacetophenone hydrochloride, and a base (e.g., potassium tert-butoxide) to liberate the free amine.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (or add a hydrogen transfer agent like isopropanol) and stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the residue is purified by crystallization or column chromatography to yield the enantiomerically enriched (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol.
Chemical Reactivity and Applications
The bifunctional nature of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol, possessing both a nucleophilic amine and a hydroxyl group, underpins its chemical reactivity and broad utility in organic synthesis.
Key Chemical Reactions
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N-Alkylation and N-Acylation: The primary amino group readily undergoes reactions with electrophiles such as alkyl halides and acyl chlorides to form secondary amines and amides, respectively.
-
O-Alkylation and O-Acylation: The secondary hydroxyl group can be alkylated or acylated, typically after protection of the more reactive amino group.
-
Oxazolidinone Formation: The 1,2-amino alcohol motif can react with phosgene or its equivalents to form a chiral oxazolidinone ring system.
Application as a Chiral Auxiliary
Chiral 1,2-amino alcohols are widely employed as chiral auxiliaries to control the stereochemical outcome of a reaction.[4] (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol can be temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Intermediate in the Synthesis of (S)-Metoprolol
The most prominent application of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is as a key intermediate in the synthesis of (S)-metoprolol, a widely used beta-blocker for the treatment of cardiovascular diseases.[5][6][7] The synthesis involves the reaction of the amino alcohol with a suitable electrophile to introduce the N-isopropyl group, followed by further transformations to yield the final drug substance.[8][9]
Safety and Handling
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The racemic mixture is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Conclusion
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is a chiral building block of significant value in synthetic organic chemistry, particularly for the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups enable its use as a key intermediate in the synthesis of enantiomerically pure drugs and as a chiral auxiliary in asymmetric synthesis. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel and improved therapeutic agents.
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